N-(2-Methoxybenzyl)-2,3-dimethylaniline

Description

BenchChem offers high-quality N-(2-Methoxybenzyl)-2,3-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Methoxybenzyl)-2,3-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2,3-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12-7-6-9-15(13(12)2)17-11-14-8-4-5-10-16(14)18-3/h4-10,17H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGUFENDMJAKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NCC2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Predicted Chemical Properties and Structure of N-(2-Methoxybenzyl)-2,3-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound N-(2-Methoxybenzyl)-2,3-dimethylaniline is not extensively documented in current scientific literature. This guide is a predictive analysis of its chemical properties and structure, based on established principles and data from its constituent moieties: 2,3-dimethylaniline and the N-(2-methoxybenzyl) group. The information herein is intended for research and development purposes and should be validated through empirical investigation.

Introduction

In the landscape of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is a primary driver of innovation. N-aryl and N-benzyl anilines are privileged structures, forming the core of numerous pharmaceuticals, dyes, and polymers.[1][2] This guide focuses on the hypothetical compound N-(2-Methoxybenzyl)-2,3-dimethylaniline, a molecule that combines the structural features of 2,3-dimethylaniline, a known synthetic building block[1][3], with the N-(2-methoxybenzyl) moiety, a group known to impart significant pharmacological effects in other chemical classes.[4][5] By dissecting the known properties of these precursors, we can construct a scientifically rigorous profile of this novel compound, offering a roadmap for its synthesis, characterization, and potential applications.

Chemical Structure and Nomenclature

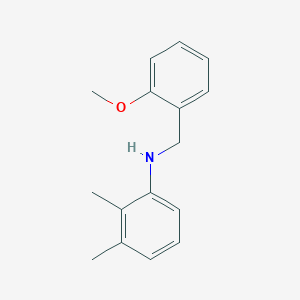

The fundamental architecture of N-(2-Methoxybenzyl)-2,3-dimethylaniline is a secondary aromatic amine. It features a 2,3-dimethylaniline core N-substituted with a 2-methoxybenzyl group.

-

IUPAC Name: N-(2-Methoxybenzyl)-2,3-dimethylaniline

-

Synonyms: 1-(2,3-Dimethylphenyl)-N-(2-methoxybenzyl)methanamine

-

CAS Number: Not assigned (as of the date of this publication)

-

Molecular Formula: C₁₆H₁₉NO

-

Molecular Weight: 241.33 g/mol

Caption: Chemical structure of N-(2-Methoxybenzyl)-2,3-dimethylaniline.

Predicted Physicochemical Properties

The physicochemical properties of N-(2-Methoxybenzyl)-2,3-dimethylaniline can be extrapolated from its parent compound, 2,3-dimethylaniline, with adjustments for the addition of the N-(2-methoxybenzyl) group.

| Property | Predicted Value | Rationale/Reference |

| Molecular Weight | 241.33 g/mol | Calculated from the molecular formula C₁₆H₁₉NO. |

| Appearance | Pale yellow to brown oily liquid | 2,3-dimethylaniline is a brown liquid.[3] N-benzylation would increase viscosity. |

| Melting Point | < 25 °C | 2,3-dimethylaniline has a melting point of 2.5 °C.[1] The larger, flexible N-benzyl group may disrupt crystal packing, keeping it liquid at room temperature. |

| Boiling Point | > 300 °C | 2,3-dimethylaniline boils at 221-222 °C.[1] The significant increase in molecular weight will substantially elevate the boiling point. |

| Density | ~1.05 g/mL | 2,3-dimethylaniline has a density of 0.993 g/mL.[1] The addition of the benzyl group will likely increase the density. |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate). | Anilines have low water solubility.[3] Increased molecular weight and hydrocarbon character will further decrease water solubility. |

| pKa (conjugate acid) | ~4.0 - 4.5 | The pKa of 2,3-dimethylaniline is 4.70.[6] N-benzylation may slightly decrease basicity due to steric hindrance around the nitrogen lone pair. |

Proposed Synthesis Methodology: Reductive Amination

A robust and widely applicable method for the synthesis of N-benzylated anilines is reductive amination.[7][8] This two-step, one-pot process involves the formation of a Schiff base (imine) intermediate from the aniline and a corresponding aldehyde, followed by in-situ reduction.

Reaction Scheme:

2,3-Dimethylaniline + 2-Methoxybenzaldehyde → [Imine Intermediate] → N-(2-Methoxybenzyl)-2,3-dimethylaniline

Caption: Proposed experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocol:

-

Imine Formation: To a solution of 2,3-dimethylaniline (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add 2-methoxybenzaldehyde (1.0-1.2 eq). The mixture is stirred at room temperature for 1-2 hours. Formation of the imine intermediate can be monitored by TLC or GC-MS. The reaction may be facilitated by a mild acid catalyst.[9]

-

Reduction: To the solution containing the imine, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.[10] Sodium borohydride (NaBH₄) can also be used, sometimes in the presence of a catalyst like CeCl₃·7H₂O.[8] The reaction mixture is stirred at room temperature for 12-24 hours until the reaction is complete (monitored by TLC/GC-MS).

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted three times with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure N-(2-Methoxybenzyl)-2,3-dimethylaniline.

Predicted Spectroscopic Profile

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for both aromatic rings and the methylene and methoxy groups.

-

2,3-Dimethylaniline moiety: The three aromatic protons will appear as a multiplet in the range of δ 6.5-7.2 ppm. The two methyl groups will be sharp singlets around δ 2.1-2.3 ppm.[11]

-

N-H proton: A broad singlet is expected between δ 4.0-5.0 ppm, which is exchangeable with D₂O.

-

N-CH₂ (benzyl) protons: A singlet is predicted around δ 4.3-4.5 ppm.[12]

-

2-Methoxybenzyl moiety: The four aromatic protons will appear as a multiplet between δ 6.8-7.4 ppm.

-

OCH₃ protons: A sharp singlet is expected around δ 3.8-3.9 ppm.[13]

-

-

¹³C NMR: The carbon NMR will show signals for all 16 carbons.

-

2,3-Dimethylaniline moiety: Aromatic carbons will be in the δ 110-150 ppm range. The two methyl carbons will appear upfield, around δ 15-20 ppm.

-

N-CH₂ (benzyl) carbon: Expected around δ 48-55 ppm.[12]

-

2-Methoxybenzyl moiety: Aromatic carbons are predicted in the δ 110-160 ppm range, with the carbon attached to the methoxy group being the most downfield.

-

OCH₃ carbon: A signal is expected around δ 55-56 ppm.[13]

-

Infrared (IR) Spectroscopy

The IR spectrum will be characteristic of a secondary aromatic amine.

| Wavenumber (cm⁻¹) | Vibration | Predicted Appearance | Reference |

| 3350-3450 | N-H Stretch | Weak to medium, sharp | [14][15] |

| 3000-3100 | Aromatic C-H Stretch | Medium, sharp | [14] |

| 2850-3000 | Aliphatic C-H Stretch (CH₃, CH₂) | Medium, sharp | [14] |

| ~1600, ~1500 | C=C Aromatic Ring Stretch | Strong to medium | [16] |

| 1250-1335 | Aromatic C-N Stretch | Strong | [14][17] |

| 1200-1250 | Aryl-O (Ether) Stretch | Strong | [18] |

| 700-800 | C-H Out-of-plane Bending | Strong | [15] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely result in extensive fragmentation.

-

Molecular Ion (M⁺): A peak at m/z = 241 is expected, which should be of moderate to low intensity.

-

Key Fragmentation Pathways:

-

Alpha-cleavage: The most prominent fragmentation for N-benzyl amines is the cleavage of the C-N bond, leading to the formation of a stable tropylium or benzyl cation. The base peak is therefore predicted to be the 2-methoxybenzyl cation at m/z = 121 .[19][20]

-

Loss of a methyl group: A peak at m/z = 226 (M-15) from the dimethylaniline moiety.

-

Aniline fragment: A fragment corresponding to the 2,3-dimethylaniline radical cation at m/z = 121 or the anilinium ion at m/z = 120.

-

Predicted Biological Activity and Potential Applications

While the biological profile of N-(2-Methoxybenzyl)-2,3-dimethylaniline is unknown, its structural components suggest several avenues for investigation.

-

CNS Activity: The N-(2-methoxybenzyl) group is a key feature of the NBOMe class of potent hallucinogens, which are high-affinity agonists for the serotonin 5-HT₂ₐ receptor.[4][5] The presence of this group in the target molecule suggests that it should be evaluated for activity at serotonin receptors. However, the 2,3-dimethylaniline portion is significantly different from the phenethylamine core of NBOMe compounds, which will drastically alter its pharmacological profile.

-

Anti-inflammatory Potential: 2,3-Dimethylaniline is a precursor in the synthesis of Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID).[3] Derivatives of this aniline could be explored for novel anti-inflammatory properties.

-

Agrochemical and Materials Science: Anilines are fundamental building blocks for dyes and agrochemicals.[1] The N-benzylated derivative could serve as a versatile intermediate for creating new compounds in these fields, potentially offering altered solubility, stability, or reactivity.

Conclusion

N-(2-Methoxybenzyl)-2,3-dimethylaniline represents an unexplored area of chemical space, bridging the structural motifs of industrial chemical synthesis and psychoactive drug design. Based on a predictive analysis of its constituent parts, it is anticipated to be an oily liquid, synthesizable via reductive amination. Its spectroscopic signature should be readily identifiable, with a characteristic base peak at m/z 121 in its mass spectrum. While its biological activity remains to be determined, the presence of the N-(2-methoxybenzyl) group warrants investigation into its effects on central nervous system targets. This in-depth guide provides a foundational framework for any researcher or drug development professional interested in the synthesis and characterization of this novel compound.

References

- ACS Publications. (2019, April 25). Benzylarylation of N-Allyl Anilines: Synthesis of Benzylated Indolines.

- ChemicalBook. (2026, January 13). 2,3-Dimethylaniline Chemical Properties,Uses,Production.

- Wiley Online Library. (2004, December 31). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate.

- PubChem. 2,3-Dimethylaniline | C8H11N | CID 6893.

- PubMed. (2017, April 15). Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline.

- ResearchGate. Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds.

- ResearchGate. (2025, August 7). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate | Request PDF.

- ACS Publications. (2022, January 12). A Theoretical Study on the Borane-Catalyzed Reductive Amination of Aniline and Benzaldehyde with Dihydrogen: The Origins of Chemoselectivity.

- University of Calgary. IR: amines.

- Chem-Impex. 2,3-Dimethylaniline.

- DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES.

- Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.

- ChemicalBook. N-Benzylideneaniline(538-51-2) 1H NMR spectrum.

- Technology Networks. (2011, June 10). Structural analysis of amines.

- ChemicalBook. 2,3-Dimethylaniline(87-59-2) 1H NMR spectrum.

- PrepChem.com. Synthesis of N-benzylideneaniline.

- Merck. 2,3-Dimethylaniline CAS 87-59-2.

- ResearchGate. Time effect study on reductive amination of benzaldehyde with aniline....

- Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

- Taylor & Francis Online. (2011, February 23). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O.

- ACS Publications. (2009, April 7). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up.

- Sigma-Aldrich. 2,3-Dimethylaniline 2,3-Xylidine.

- PubMed. (2013, October 9). Reductive amination of tertiary anilines and aldehydes.

- SpectraBase. N-Benzyl-2-(phenylethynyl)aniline - Optional[13C NMR] - Chemical Shifts.

- Royal Society of Chemistry. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- University of California, Los Angeles. Mass Spectrometry: Fragmentation.

- Organic Chemistry Data. N-(4-methylbenzyl)aniline 1H NMR (700 MHz, CDCl3).

- Tokyo Chemical Industry Co., Ltd. 2,3-Dimethylaniline | 87-59-2.

- EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN.

- Sigma-Aldrich. 2,3-Dimethylaniline for synthesis 87-59-2.

- Chem-Impex. 2-Methoxybenzyl alcohol.

- ResearchGate. (2025, October 21). Mass spectrometric properties of N -(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof.

- ResearchGate. (2025, August 6). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs | Request PDF.

- PubMed. (2015, December 15). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).

- National Institutes of Health. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides.

- PubMed. (2021, January 21). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review.

- University of Arizona. Interpretation of mass spectra.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,3-Dimethylaniline for synthesis 87-59-2 [sigmaaldrich.com]

- 3. 2,3-Dimethylaniline | 87-59-2 [chemicalbook.com]

- 4. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2,3-Dimethylaniline(87-59-2) 1H NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. eprints.usm.my [eprints.usm.my]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. researchgate.net [researchgate.net]

- 20. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for N-(2-Methoxybenzyl)-2,3-dimethylaniline (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of N-(2-Methoxybenzyl)-2,3-dimethylaniline

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for N-(2-Methoxybenzyl)-2,3-dimethylaniline, a secondary aromatic amine of interest in synthetic chemistry and drug discovery. The structural elucidation of such molecules is fundamentally reliant on a multi-technique spectroscopic approach. Here, we delve into the core principles and expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a predictive framework for researchers and professionals in the field.

The rationale behind employing these three distinct yet complementary techniques lies in the specific information each provides. NMR spectroscopy maps the carbon-hydrogen framework of the molecule, IR spectroscopy identifies the functional groups present through their vibrational frequencies, and Mass Spectrometry determines the molecular weight and provides insights into the molecule's fragmentation patterns, further confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of atoms within the molecule.

Experimental Protocol: NMR Sample Preparation and Analysis

A standard protocol for NMR analysis involves dissolving approximately 5-10 mg of the analyte, N-(2-Methoxybenzyl)-2,3-dimethylaniline, in 0.5-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals to the spectrum. A small amount of tetramethylsilane (TMS) is typically added as an internal standard, with its signal defined as 0.00 ppm. The solution is then transferred to an NMR tube and placed within the spectrometer. For ¹H NMR, a single scan may be sufficient, but for ¹³C NMR, which has a much lower natural abundance, multiple scans are accumulated to achieve an adequate signal-to-noise ratio.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality Behind Assignment |

| ~ 7.20 - 7.30 | Multiplet | 2H | Ar-H (methoxybenzyl) | Protons on the methoxy-substituted ring are influenced by the electron-donating methoxy group and the electron-withdrawing benzyl group. |

| ~ 6.85 - 7.00 | Multiplet | 2H | Ar-H (methoxybenzyl) | These protons are shifted upfield due to the ortho and para directing effects of the methoxy group. |

| ~ 6.95 - 7.10 | Triplet | 1H | Ar-H (dimethylaniline) | The proton para to the amino group will appear as a triplet due to coupling with its two ortho neighbors. |

| ~ 6.60 - 6.70 | Doublet | 2H | Ar-H (dimethylaniline) | The protons ortho and meta to the amino group will show characteristic splitting patterns. |

| ~ 4.30 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the nitrogen and the aromatic ring, causing a downfield shift. They are expected to be a singlet due to rapid N-H exchange or minimal coupling. |

| ~ 3.85 | Singlet | 3H | -OCH₃ | The methoxy protons are shielded and appear as a sharp singlet. |

| ~ 4.5 - 5.5 | Broad Singlet | 1H | -NH- | The chemical shift of the N-H proton is variable and the peak is often broad due to quadrupole broadening and hydrogen exchange. This peak will disappear upon D₂O exchange.[1][2][3] |

| ~ 2.30 | Singlet | 3H | Ar-CH₃ | The methyl groups on the aniline ring are in a relatively shielded environment. |

| ~ 2.15 | Singlet | 3H | Ar-CH₃ | The two methyl groups are chemically non-equivalent and are expected to have slightly different chemical shifts. |

¹³C NMR Spectroscopy: The Carbon Backbone

Broadband proton-decoupled ¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom, offering a direct count of the different carbon environments.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment | Causality Behind Assignment |

| ~ 157.0 | Ar-C (C-OCH₃) | The carbon attached to the oxygen of the methoxy group is significantly deshielded. |

| ~ 148.0 | Ar-C (C-N) | The carbon atom directly bonded to the nitrogen is deshielded. |

| ~ 138.0 | Ar-C (quaternary) | Quaternary carbons in the aromatic region typically appear in this range. |

| ~ 130.0 - 132.0 | Ar-C (quaternary) | The substituted carbons of the dimethylaniline ring. |

| ~ 110.0 - 130.0 | Ar-CH | Aromatic carbons with attached protons appear in this characteristic region. |

| ~ 55.5 | -OCH₃ | The carbon of the methoxy group is in the aliphatic region but deshielded by the attached oxygen. |

| ~ 48.0 | -CH₂- | The methylene carbon is deshielded by the adjacent nitrogen and aromatic ring. |

| ~ 20.5 | Ar-CH₃ | The methyl carbons on the aromatic ring are shielded and appear upfield. |

| ~ 17.5 | Ar-CH₃ | The second, non-equivalent methyl carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Experimental Protocol: IR Spectrum Acquisition

An IR spectrum can be obtained using several methods. For a solid sample like N-(2-Methoxybenzyl)-2,3-dimethylaniline, the potassium bromide (KBr) pellet method is common. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). The sample is then placed in the path of the IR beam.

Expected IR Absorption Bands:

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| 3350 - 3450 | Medium, Sharp | N-H Stretch | This is a characteristic absorption for a secondary amine. Primary amines show two bands, while tertiary amines show none in this region.[1][2][4][5] |

| 3000 - 3100 | Medium | Aromatic C-H Stretch | Stretching vibrations of C-H bonds on the aromatic rings. |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch | Stretching vibrations of C-H bonds in the methylene and methyl groups. |

| ~ 1600, 1580, 1500, 1450 | Medium to Strong | C=C Aromatic Ring Stretch | These absorptions are characteristic of the benzene ring and are useful for confirming its presence. |

| 1230 - 1270 | Strong | Asymmetric C-O-C Stretch | This strong band is indicative of the aryl-alkyl ether linkage of the methoxy group.[6] |

| 1020 - 1050 | Medium | Symmetric C-O-C Stretch | Another characteristic absorption for the methoxy group. |

| 1250 - 1335 | Medium | Aromatic C-N Stretch | The stretching vibration of the bond between the aromatic ring and the nitrogen atom.[3] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of the fragmentation pattern, offers valuable structural information.

Experimental Protocol: Mass Spectrum Acquisition

For a volatile and thermally stable compound like N-(2-Methoxybenzyl)-2,3-dimethylaniline, Electron Ionization (EI) is a common technique. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated by their m/z ratio and detected.

Expected Mass Spectrometric Data:

The molecular formula of N-(2-Methoxybenzyl)-2,3-dimethylaniline is C₁₆H₁₉NO. Its molecular weight is 241.33 g/mol .

-

Molecular Ion (M⁺): A peak at m/z = 241 is expected. According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with our structure.[1][2]

-

Key Fragment Ions: The fragmentation pattern in EI-MS is a highly reproducible fingerprint of a molecule. The most stable carbocations will produce the most abundant fragment peaks.

Proposed Fragmentation Pathway:

Caption: Proposed EI-MS fragmentation of N-(2-Methoxybenzyl)-2,3-dimethylaniline.

Table of Expected Fragments:

| m/z | Proposed Fragment |

| 241 | Molecular Ion [M]⁺ |

| 240 | [M-H]⁺ |

| 210 | [M - OCH₃]⁺ |

| 121 | [2-methoxybenzyl]⁺ (base peak) |

| 120 | [2,3-dimethylanilino]⁺ |

| 91 | [tropylium ion]⁺ |

The most characteristic fragmentation is the benzylic cleavage, which is an example of α-cleavage in amines, leading to the formation of a stable 2-methoxybenzyl cation at m/z = 121.[1] This is often the base peak in the spectrum. Subsequent loss of carbon monoxide (CO) from this fragment can lead to the formation of the tropylium ion at m/z = 91.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of N-(2-Methoxybenzyl)-2,3-dimethylaniline. The predicted data, grounded in fundamental spectroscopic principles and comparison with related structures, offers a clear roadmap for researchers. The presence of the N-H stretch in the IR, the odd molecular weight by MS, and the characteristic aromatic and aliphatic signals in the NMR spectra, when taken together, provide unambiguous evidence for the assigned structure. This multi-faceted analytical approach is indispensable in modern chemical research and drug development for ensuring the identity and purity of synthesized compounds.

References

- Structural analysis of amines. (2011).

- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.

- OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry.

- NC State University Libraries. (n.d.). 24.

- Bellamy, L. J. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Journal of the Chemical Society (Resumed).

- Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- SpectraBase. (n.d.). N-(2,3-dimethoxybenzyl)-3-methylaniline - Optional[1H NMR] - Spectrum.

- Rae, I. D. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry.

- Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)

- MPG.PuRe. (n.d.).

- YouTube. (2021).

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- Royal Society of Chemistry. (n.d.).

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (2012). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs | Request PDF.

- Casale, J. F., & Hays, P. A. (n.d.). Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe)

- ChemicalBook. (n.d.). N,N-Dimethylaniline(121-69-7) 13C NMR spectrum.

- National Institute of Justice. (n.d.). Vapor phase GC-IR identification of regioisomeric N-methoxybenzyl-4-substituted-2, 5-dimethoxyphenethylamines (NBOMe).

- ResearchGate. (2014). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl)

- ChemicalBook. (n.d.). 2,3-Dimethylaniline(87-59-2) 1H NMR spectrum.

- PubMed. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs.

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. projectguru.in [projectguru.in]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Vapor phase GC-IR identification of regioisomeric N-methoxybenzyl-4-substituted-2, 5-dimethoxyphenethylamines (NBOMe) | National Institute of Justice [nij.ojp.gov]

CAS number for N-(2-Methoxybenzyl)-2,3-dimethylaniline

An In-Depth Technical Guide to N-(2-Methoxybenzyl)-2,3-dimethylaniline for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Methoxybenzyl)-2,3-dimethylaniline is a substituted aromatic amine that, while not extensively documented in publicly available chemical registries with a dedicated CAS number, represents a scaffold of significant interest in medicinal chemistry and materials science. Its structure combines the N-benzyl aniline core, a motif present in numerous biologically active compounds, with specific substitutions that can modulate its physicochemical and pharmacological properties. The 2,3-dimethylaniline moiety provides a sterically hindered and electron-rich aromatic system, while the 2-methoxybenzyl group introduces a potential site for hydrogen bonding and can influence conformational preferences.

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the probable synthesis, purification, and characterization of N-(2-Methoxybenzyl)-2,3-dimethylaniline. Furthermore, it explores its potential applications based on the known activities of structurally related compounds.

Synthesis of N-(2-Methoxybenzyl)-2,3-dimethylaniline

The synthesis of N-(2-Methoxybenzyl)-2,3-dimethylaniline can be approached through several established methodologies for the formation of N-aryl-N-benzylamines. The two most common and effective routes are reductive amination and direct N-alkylation.

Reductive Amination

Reductive amination is a highly efficient one-pot reaction that proceeds through the formation of an imine intermediate from the reaction of an amine and an aldehyde, which is then reduced in situ to the corresponding amine.[1] This method is often preferred due to its high yields and operational simplicity.[2]

The reaction pathway for the synthesis of N-(2-Methoxybenzyl)-2,3-dimethylaniline via reductive amination is as follows:

Caption: Reductive amination workflow for N-(2-Methoxybenzyl)-2,3-dimethylaniline synthesis.

Experimental Protocol: Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve 2,3-dimethylaniline (1.0 eq.) and 2-methoxybenzaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol. Add a catalytic amount of a weak acid like acetic acid to facilitate the reaction.[3] Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise to the stirred solution.[4] Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure N-(2-Methoxybenzyl)-2,3-dimethylaniline.

N-Alkylation

Direct N-alkylation involves the reaction of an amine with an alkyl halide in the presence of a base. This method is a straightforward approach to forming C-N bonds.[5] The use of a phase-transfer catalyst can be beneficial, particularly when dealing with reactants of differing solubilities.[6]

Caption: N-Alkylation workflow for N-(2-Methoxybenzyl)-2,3-dimethylaniline synthesis.

Experimental Protocol: N-Alkylation

-

Reaction Setup: To a solution of 2,3-dimethylaniline (1.0 eq.) in a polar aprotic solvent such as acetone or acetonitrile, add a base like potassium carbonate (K₂CO₃) (2.0 eq.) and a catalytic amount of potassium iodide (KI).[5]

-

Reagent Addition: Add 2-methoxybenzyl chloride (1.1 eq.) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction is typically complete within 6-12 hours.

-

Work-up: After cooling to room temperature, filter off the inorganic salts and wash with the solvent. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure N-(2-Methoxybenzyl)-2,3-dimethylaniline.

Purification and Characterization

The purity and identity of the synthesized N-(2-Methoxybenzyl)-2,3-dimethylaniline must be confirmed through various analytical techniques.

Purification

-

Column Chromatography: This is the most common method for purifying the crude product. Silica gel is a suitable stationary phase, and a gradient of hexane and ethyl acetate is typically used as the mobile phase.

Characterization

The following table summarizes the expected analytical data for the characterization of N-(2-Methoxybenzyl)-2,3-dimethylaniline.

| Technique | Expected Observations |

| ¹H NMR | Signals for the aromatic protons of both rings, a singlet for the benzylic CH₂ protons, a singlet for the methoxy (OCH₃) protons, and singlets for the two methyl (CH₃) groups on the aniline ring.[7][8] |

| ¹³C NMR | Resonances for all unique carbon atoms, including the aromatic carbons, the benzylic carbon, the methoxy carbon, and the methyl carbons.[7][9] |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₆H₁₉NO, MW: 241.33). |

| FTIR | Characteristic absorption bands for N-H stretching (if any secondary amine is present as an impurity), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (methoxy group).[7] |

Potential Applications and Pharmacological Relevance

The N-benzyl aniline scaffold is a well-established pharmacophore in drug discovery, exhibiting a wide range of biological activities.

-

Antibacterial Agents: N-benzyl aniline derivatives have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[10][11] The lipophilic nature of the benzyl and aniline rings can facilitate membrane disruption in bacteria.[10]

-

Anticancer Activity: Certain N-benzyl amine derivatives have been identified as potent inhibitors of enzymes involved in cancer progression, such as USP1/UAF1 deubiquitinase in non-small cell lung cancer.[12]

-

Other Biological Activities: The broader class of N-benzylideneaniline derivatives, which are structurally related, have demonstrated a wide array of biological effects, including anti-inflammatory, antioxidant, and enzyme inhibitory properties.[3] The aniline moiety, while a useful pharmacophore, can sometimes lead to metabolic instability or toxicity, prompting medicinal chemists to explore bioisosteric replacements.[13][14]

The specific substitution pattern of N-(2-Methoxybenzyl)-2,3-dimethylaniline may confer unique properties. The ortho-methoxy group can engage in intramolecular hydrogen bonding, influencing the molecule's conformation and its interaction with biological targets. The dimethyl substitution on the aniline ring can impact its basicity and metabolic stability.

Caption: Relationship between the structure of N-(2-Methoxybenzyl)-2,3-dimethylaniline and its potential applications.

Conclusion

While N-(2-Methoxybenzyl)-2,3-dimethylaniline may not be a cataloged compound, its synthesis is readily achievable through standard organic chemistry techniques such as reductive amination and N-alkylation. Its structural similarity to known bioactive molecules suggests its potential as a valuable building block for the development of new therapeutic agents, particularly in the areas of antibacterial and anticancer research. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this and related compounds.

References

- Choi, E. S., et al. (2024). Nickel-Catalyzed Synthesis of Benzylamines from (Hetero)aryl Halides and Glycine-Derived N-Hydroxyphthalimide Esters. Synlett.

- Thieme Gruppe. (n.d.). Gold(III)

- BenchChem Technical Support Team. (2025, December). A Fundamental Guide to N-Benzylideneaniline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.

- US5536877A. (1996). Preparation of arylbenzylamines.

- BenchChem. (n.d.). Application Notes and Protocols for the Characterization of N-Benzylideneaniline. BenchChem.

- DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.

- Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.

- BenchChem Technical Support Team. (2025, December).

- Okuo, J. M. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel.

- Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling.

- CN111499519A. (2020). N-benzyl aniline derivative and preparation method and application thereof.

- Okuo, J. M. (2023, December 27). (PDF) Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel.

- ACS Publications. (2014, September 17). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry.

- Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.

- Sigma-Aldrich. (n.d.).

- PMC. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.

- Arkivoc. (2009). An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines.

- ChemicalBook. (n.d.). N-Benzylideneaniline(538-51-2) 1H NMR spectrum.

- NIH. (n.d.). N-[(E)-3,4-Dimethoxybenzylidene]-2,3-dimethylaniline.

- ResearchGate. (n.d.).

- PubMed. (2024, May 29). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides.

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.

- ResearchGate. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines.

- Prezi. (n.d.). Exp 13B: Synthesis of Complex Molecules Through Reductive Am.

- ResearchGate. (n.d.).

- Alfa Chemistry. (n.d.). Alkylation Reaction - Industrial Production of N, N-dimethylaniline.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Methyl-3-methoxybenzoyl chloride.

- US4436937A. (1984). Process for the ring alkylation of an aniline.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prezi.com [prezi.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. US5536877A - Preparation of arylbenzylamines - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-Benzylideneaniline(538-51-2) 1H NMR [m.chemicalbook.com]

- 9. iiste.org [iiste.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cresset-group.com [cresset-group.com]

- 14. researchgate.net [researchgate.net]

Discovery and history of N-(2-Methoxybenzyl)-2,3-dimethylaniline

[1][2]

Part 1: Executive Summary & Chemical Identity[1]

Compound Name: N-(2-Methoxybenzyl)-2,3-dimethylaniline CAS Registry Number: 1020939-95-0 Molecular Formula: C₁₆H₁₉NO Molecular Weight: 241.33 g/mol Classification: Secondary Arylamine / N-Benzylated Aniline[1]

Structural Overview

The molecule consists of a 2,3-dimethylaniline (2,3-xylidine) core N-alkylated with a 2-methoxybenzyl group.[1][2] This specific substitution pattern creates a sterically crowded environment around the nitrogen atom due to the ortho-methyl group on the aniline ring and the ortho-methoxy group on the benzyl ring.[1] This steric hindrance is a defining feature that influences its reactivity and utility as a ligand.[1]

| Property | Value (Computed/Predicted) |

| LogP | ~4.2 (Lipophilic) |

| H-Bond Donors | 1 (Secondary Amine) |

| H-Bond Acceptors | 2 (Amine N, Ether O) |

| Boiling Point | ~360–380 °C (at 760 mmHg) |

| pKa (Conjugate Acid) | ~4.5–5.0 (Weakly basic due to aryl conjugation) |

Part 2: Historical Context & Discovery Lineage[1]

Unlike blockbuster drugs with a single "discovery moment," N-(2-Methoxybenzyl)-2,3-dimethylaniline emerged from the systematic exploration of N-alkylated anilines in the late 20th century.[1] Its history is tied to two major branches of industrial chemistry:[1]

The Xylidine Legacy (1800s–Present)

The core moiety, 2,3-dimethylaniline (2,3-xylidine) , has been a staple of industrial chemistry since the days of August Wilhelm von Hofmann.[1] Historically, xylidines were isolated from coal tar and used as precursors for azo dyes.[1]

-

Significance: 2,3-xylidine is the direct precursor to Mefenamic Acid (a non-steroidal anti-inflammatory drug).[1] The exploration of N-alkyl derivatives of 2,3-xylidine was driven by the search for lipophilic analogs with improved bioavailability or distinct coordination properties.[1]

The Reductive Amination Era

The specific synthesis of N-(2-Methoxybenzyl)-2,3-dimethylaniline represents a classic application of reductive amination , a reaction refined throughout the 20th century.[1] The ability to selectively couple electron-rich anilines (like xylidine) with electron-rich aldehydes (like 2-methoxybenzaldehyde or o-anisaldehyde) without over-alkylation was a significant methodological advancement, facilitated by borohydride reagents.[1]

Modern Application: Ligand Design

In the 21st century, this specific structural motif (bulky N-aryl, O-donor arm) gained relevance in organometallic chemistry .[1] The ortho-methoxy group can potentially act as a hemilabile ligand (an "arm-off" mechanism), stabilizing metal centers during catalytic cycles.[1]

Part 3: Chemical Synthesis (In-Depth Protocol)

The most robust route to N-(2-Methoxybenzyl)-2,3-dimethylaniline is the Reductive Amination of 2,3-dimethylaniline with 2-methoxybenzaldehyde.[1] This method avoids the over-alkylation issues common with direct alkylation (using benzyl halides).[1]

Reaction Pathway[1][2]

-

Condensation: 2,3-Dimethylaniline + 2-Methoxybenzaldehyde → Imine (Schiff Base) + H₂O[1]

-

Reduction: Imine + Reducing Agent (NaBH₄ or NaBH(OAc)₃) → Secondary Amine[1]

Visualization of Synthesis Logic

Caption: Stepwise formation via imine condensation followed by hydride reduction.

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. All steps should be performed in a fume hood.

Reagents

-

2,3-Dimethylaniline: 1.21 g (10 mmol)[1]

-

2-Methoxybenzaldehyde: 1.36 g (10 mmol)[1]

-

Sodium Borohydride (NaBH₄): 0.57 g (15 mmol) OR Sodium Triacetoxyborohydride (STAB) for milder conditions.[1]

-

Methanol (MeOH): 30 mL (Anhydrous preferred)

-

Magnesium Sulfate (MgSO₄): Drying agent[1]

Step-by-Step Methodology

-

Imine Formation (The Equilibrium):

-

In a 100 mL round-bottom flask, dissolve 2-methoxybenzaldehyde (1.36 g) in 20 mL of methanol.

-

Add 2,3-dimethylaniline (1.21 g) dropwise while stirring.

-

Observation: The solution may turn yellow/orange, indicating imine formation.[1]

-

Optimization: Add activated molecular sieves (3Å or 4Å) to the flask to absorb water and drive the equilibrium toward the imine.[1] Stir at room temperature for 4–6 hours.

-

-

Reduction (The Irreversible Step):

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add NaBH₄ (0.57 g) in small portions over 15 minutes. Caution: Gas evolution (H₂) will occur.[1]

-

Allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

TLC Check: Monitor consumption of the aldehyde (starting material) using TLC (Hexane:EtOAc 8:2).[1]

-

-

Workup & Isolation:

-

Quench the reaction by adding 10 mL of water followed by 10 mL of saturated NaHCO₃ solution.[1]

-

Evaporate the bulk of the methanol under reduced pressure (Rotavap).[1]

-

Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).[1]

-

Combine organic layers and wash with Brine (1 x 20 mL).[1]

-

Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[1]

-

-

Purification:

Part 4: Characterization & Validation[1]

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectroscopic markers.

| Technique | Expected Signal / Characteristic | Interpretation |

| ¹H NMR (CDCl₃) | δ 2.1–2.3 ppm (s, 6H) | Two methyl groups on the aniline ring.[1] |

| δ 3.8 ppm (s, 3H) | Methoxy group (-OCH₃).[1] | |

| δ 4.3–4.4 ppm (s or d, 2H) | Benzylic methylene (-CH₂-).[1] | |

| δ 6.5–7.3 ppm (m, 7H) | Aromatic protons (Multiplets).[1] | |

| IR Spectroscopy | 3400 cm⁻¹ (Weak/Broad) | N-H stretch (Secondary amine).[1] |

| 2800–3000 cm⁻¹ | C-H stretches (Alkyl).[1] | |

| Mass Spectrometry | m/z = 241.1 [M]⁺ | Molecular ion peak.[1] |

Part 5: Applications & Utility[1]

Ligand Design (N,O-Donor Systems)

The N-(2-methoxybenzyl) motif is a "hemilabile" ligand precursor.[1] The nitrogen atom binds strongly to transition metals (Pd, Ni, Cu), while the oxygen of the methoxy group can weakly coordinate.[1] This "on-off" binding is crucial in catalysis, stabilizing the metal center during oxidative addition while detaching to create a vacant site for substrate binding.[1]

Precursor for Functionalized Heterocycles

This molecule can undergo Pictet-Spengler cyclization or similar annulation reactions to form tetrahydroisoquinoline derivatives, which are scaffolds for various alkaloids and pharmaceutical agents.[1]

Analytical Standard

As a stable secondary amine, it serves as an internal standard in the chromatographic analysis of xylidine metabolites in biological fluids.[1]

Part 6: Safety & Handling (E-E-A-T)[1]

-

Toxicity: Like most xylidines, this compound should be treated as potentially toxic by inhalation, ingestion, and skin contact.[1] Xylidines are known methemoglobinemia inducers.[1]

-

Handling: Use nitrile gloves and safety goggles.[1] Handle only in a fume hood.

-

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine, which typically turns the compound from colorless to dark brown over time.[1]

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

-

Huateng Pharma. (2024).[1] "Product Catalog: N-(2-Methoxybenzyl)-2,3-dimethylaniline (CAS 1020939-95-0)."[1][3][2] Huateng Pharmaceutical Co., Ltd.[1]Link[1]

-

National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 17608070, 2-(2,3-Dimethylanilino)-3-methoxybenzaldehyde (Related Schiff Base)." PubChem. Link[1]

-

Tahir, M. N., et al. (2010).[1] "Crystal structures of Schiff bases derived from 2,3-dimethylaniline." Acta Crystallographica Section E, 66(Pt 6).[1] Link

Methodological & Application

Application of N-(2-Methoxybenzyl)-2,3-dimethylaniline in organic synthesis

Application Note: N-(2-Methoxybenzyl)-2,3-dimethylaniline in Organic Synthesis[1][2]

Executive Summary

N-(2-Methoxybenzyl)-2,3-dimethylaniline (CAS: 1020939-95-0) is a specialized secondary amine building block characterized by a sterically crowded 2,3-dimethylaniline core coupled with an electron-rich 2-methoxybenzyl moiety.[2][3] This compound serves as a critical intermediate in medicinal chemistry , particularly in the synthesis of G-Protein Coupled Receptor (GPCR) ligands (e.g., dopamine and serotonin receptor antagonists) and non-steroidal anti-inflammatory drug (NSAID) analogs related to the fenamate class.[2]

Its structural duality—combining a nucleophilic aniline nitrogen with a lipophilic, electron-donating benzyl group—makes it an ideal scaffold for Structure-Activity Relationship (SAR) studies aimed at optimizing bioavailability and receptor binding affinity.[2]

Chemical Profile & Stability

| Property | Specification |

| IUPAC Name | N-[(2-methoxyphenyl)methyl]-2,3-dimethylaniline |

| CAS Number | 1020939-95-0 |

| Molecular Formula | C₁₆H₁₉NO |

| Molecular Weight | 241.33 g/mol |

| Appearance | Pale yellow to off-white viscous oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |

| pKa (Calculated) | ~4.5–5.0 (Aniline nitrogen) |

| Storage | 2–8°C, inert atmosphere (Ar/N₂); light-sensitive |

Stability Insight: The 2-methoxy group on the benzyl ring activates the benzylic position, making it slightly susceptible to oxidation over prolonged exposure to air.[2] The 2,3-dimethyl substitution on the aniline ring provides steric protection to the nitrogen, reducing the rate of uncatalyzed oxidation compared to unsubstituted anilines.[2]

Synthesis Protocol: Preparation of the Intermediate

While available commercially, in-house preparation ensures high purity for sensitive biological assays.[2] The preferred method is Reductive Amination using Sodium Triacetoxyborohydride (STAB), which minimizes over-alkylation.[2]

Mechanism of Action

The reaction proceeds via the formation of an iminium ion intermediate between 2,3-dimethylaniline and 2-methoxybenzaldehyde.[2] STAB selectively reduces the iminium species to the secondary amine without reducing the aldehyde, preventing side reactions.[2]

Step-by-Step Protocol

Reagents:

-

2-Methoxybenzaldehyde (1.05 equiv)[2]

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[2]

-

Acetic Acid (AcOH) (1.0 equiv)[2]

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) [Anhydrous][2]

Procedure:

-

Imine Formation: In a dry round-bottom flask under N₂, dissolve 2,3-dimethylaniline (10 mmol) and 2-methoxybenzaldehyde (10.5 mmol) in DCE (30 mL).

-

Activation: Add AcOH (10 mmol) to catalyze imine formation. Stir at room temperature for 30–60 minutes.

-

Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes to control gas evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2]

-

Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, wash with brine, and dry over Na₂SO₄.[2]

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂; Gradient: 0–10% EtOAc in Hexanes).

Yield Expectation: 85–92% isolated yield.

Application Protocols: Downstream Synthesis

This intermediate is primarily used to generate Tertiary Amines (via alkylation) or Amides/Ureas (via acylation).[2]

Workflow A: Synthesis of N-Functionalized GPCR Ligand Libraries

The secondary amine is a nucleophile.[2] The steric bulk of the ortho-methyl group on the aniline ring requires forcing conditions or specific catalysts for further functionalization.[2]

Diagram: Synthetic Pathway

Caption: Synthetic workflow from precursors to diverse bioactive scaffolds using N-(2-Methoxybenzyl)-2,3-dimethylaniline.

Protocol: N-Alkylation for Tertiary Amine Synthesis

Use case: Synthesis of amino-alkyl side chains common in local anesthetics and anti-arrhythmics.[2]

-

Dissolution: Dissolve N-(2-methoxybenzyl)-2,3-dimethylaniline (1.0 equiv) in DMF or Acetonitrile.

-

Base Addition: Add K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv) to act as a proton scavenger.

-

Electrophile: Add the alkyl halide (e.g., 3-chloropropylamine derivative) (1.1 equiv).

-

Heating: Heat to 60–80°C. Note: The steric hindrance of the 2,3-dimethyl group necessitates heating.

-

Workup: Standard aqueous workup and purification.

Protocol: Urea Synthesis via Isocyanates

Use case: Synthesis of soluble epoxide hydrolase (sEH) inhibitors or TRPV1 antagonists.[2]

-

Setup: Dissolve the intermediate (1.0 equiv) in anhydrous DCM.

-

Addition: Add the isocyanate (e.g., phenyl isocyanate) (1.1 equiv) dropwise at 0°C.

-

Catalysis: If reaction is slow due to sterics, add 5 mol% DMAP.

-

Isolation: The urea product often precipitates or can be isolated by evaporating the solvent and recrystallizing from Ethanol/Water.[2]

Analytical Validation (QC)

To ensure the integrity of the intermediate before use in complex synthesis:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.10, 2.25 (s, 6H): Distinct singlets for the 2,3-dimethyl groups.[2]

-

δ 3.85 (s, 3H): Singlet for the methoxy group (-OCH₃).[2]

-

δ 4.35 (s, 2H): Singlet for the benzylic methylene (-CH₂-).[2]

-

δ 6.50–7.30 (m, 7H): Aromatic protons (multiplets).

-

Broad singlet (~4.0 ppm): N-H proton (exchangeable with D₂O).[2]

-

-

HPLC Purity:

References

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[2] Link[2]

-

Huateng Pharma. (n.d.).[2] "Product: N-(2-Methoxybenzyl)-2,3-dimethylaniline (CAS 1020939-95-0)."[1][2][3][4] Pharmaceutical Intermediates Catalog. Link

-

Roughley, S. D., & Jordan, A. M. (2011).[2] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.[2] (Context on lipophilic amine scaffolds in drug design).

-

ChemSrc. (2025).[1][2] "N-(2-Methoxybenzyl)-2,3-dimethylaniline Physicochemical Properties." Link

Sources

- 1. 1020939-95-0_N-(2-Methoxybenzyl)-2,3-dimethylanilineCAS号:1020939-95-0_N-(2-Methoxybenzyl)-2,3-dimethylaniline【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. 产品中心 [huatengsci.com]

- 3. 1020939-95-0 Cas No. | N-(2-Methoxybenzyl)-2,3-dimethylaniline | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. 10xchem.com [10xchem.com]

Application Notes and Protocols for N-(2-Methoxybenzyl)-2,3-dimethylaniline in Medicinal Chemistry

Abstract

N-benzyl aniline derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for a specific, yet underexplored, member of this class: N-(2-Methoxybenzyl)-2,3-dimethylaniline. By leveraging established methodologies for analogous compounds, these notes offer a framework for the synthesis, characterization, and biological evaluation of this molecule, paving the way for its potential development as a novel therapeutic agent. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for N-(2-Methoxybenzyl)-2,3-dimethylaniline

The N-benzyl aniline core structure is a cornerstone in the design of bioactive molecules. The aromatic rings provide a platform for diverse substitutions that can modulate pharmacokinetic and pharmacodynamic properties. The nitrogen atom often plays a crucial role in biological activity, participating in hydrogen bonding or acting as a basic center.

N-(2-Methoxybenzyl)-2,3-dimethylaniline combines several structural features of interest:

-

2,3-Dimethylaniline Moiety: This substituted aniline is a key precursor in the synthesis of Mefenamic Acid, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] Its inclusion in the target molecule suggests a potential for anti-inflammatory activity. The methyl groups can also influence the compound's lipophilicity and metabolic stability.

-

N-(2-Methoxybenzyl) Group: The N-2-methoxybenzyl substitution is a defining feature of the "NBOMe" class of psychoactive compounds, which are potent agonists of serotonin 5-HT2A receptors.[2][3] While the phenethylamine backbone of NBOMes is different from the aniline core of our target molecule, the presence of this group warrants investigation into potential central nervous system (CNS) activities. The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule.

Given the functionalities present in N-(2-Methoxybenzyl)-2,3-dimethylaniline, it is a compelling candidate for screening in various therapeutic areas, including but not limited to anti-inflammatory, antimicrobial, and CNS-related disorders.

Synthesis and Characterization

The synthesis of N-(2-Methoxybenzyl)-2,3-dimethylaniline can be readily achieved through a two-step one-pot procedure involving the formation of a Schiff base followed by in-situ reduction. This method, a staple in the synthesis of N-benzyl aniline derivatives, is efficient and generally provides good yields.[4][5]

Synthetic Workflow

Caption: General workflow for the synthesis of N-(2-Methoxybenzyl)-2,3-dimethylaniline.

Detailed Synthesis Protocol

-

Reaction Setup: To a solution of 2,3-dimethylaniline (1.0 eq) in methanol, add 2-methoxybenzaldehyde (1.0 eq).

-

Schiff Base Formation: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

-

Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and continue stirring at room temperature for an additional 2-4 hours, or until TLC indicates the complete disappearance of the intermediate imine.

-

Work-up: Quench the reaction by the slow addition of water.[4] Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).[4]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure N-(2-Methoxybenzyl)-2,3-dimethylaniline.[4]

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Medicinal Chemistry Applications and Screening Protocols

Based on the structural components of N-(2-Methoxybenzyl)-2,3-dimethylaniline, several biological activities can be hypothesized and tested.

Antibacterial Activity

N-benzyl aniline derivatives have shown promise as antibacterial agents.[4]

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Add 100 µL of the compound stock solution to the first well of each row and perform serial two-fold dilutions down the plate.[4]

-

Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4] Dilute the inoculum to a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[4]

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

| Parameter | Condition | Rationale |

| Medium | Mueller-Hinton Broth | Standardized medium for antibiotic susceptibility testing. |

| Inoculum Size | 5 x 10⁵ CFU/mL | Ensures reproducible results. |

| Incubation | 37°C for 18-24 hours | Optimal growth conditions for most pathogenic bacteria. |

Anticancer Activity

N-benzylideneaniline derivatives, which are structurally related, have been evaluated for their cytotoxic effects on various cancer cell lines.[6]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of N-(2-Methoxybenzyl)-2,3-dimethylaniline for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Central Nervous System (CNS) Activity

The N-(2-methoxybenzyl) moiety is a key pharmacophore in potent 5-HT2A receptor agonists.[2] While the overall structure of N-(2-Methoxybenzyl)-2,3-dimethylaniline differs significantly from NBOMes, it is prudent to evaluate its potential interaction with CNS targets.

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT2A).

-

Binding Reaction: Incubate the membranes with a radiolabeled ligand specific for the receptor and varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filter to determine the amount of bound radioligand.

-

Data Analysis: Determine the Ki value, which represents the affinity of the test compound for the receptor.

Postulated Mechanism of Action: A Hypothesis

Should N-(2-Methoxybenzyl)-2,3-dimethylaniline exhibit significant CNS activity, a potential mechanism could involve the modulation of serotonergic pathways, similar to NBOMe compounds.[3] The N-(2-methoxybenzyl) group could facilitate binding to the 5-HT2A receptor, leading to downstream signaling events.

Caption: Hypothetical signaling pathway for CNS activity.

It is crucial to emphasize that this is a speculative pathway based on the activity of structurally related but distinct molecules. Experimental validation through receptor binding assays and functional studies is essential to elucidate the true mechanism of action.

Conclusion and Future Directions

N-(2-Methoxybenzyl)-2,3-dimethylaniline presents an intriguing scaffold for medicinal chemistry exploration. The synthetic route is straightforward, allowing for the generation of sufficient material for comprehensive biological evaluation. The protocols outlined in these application notes provide a robust starting point for investigating its potential as an antibacterial, anticancer, or CNS-active agent. Further studies should focus on structure-activity relationship (SAR) analysis by synthesizing and testing analogues with modifications on both aromatic rings.

References

- A Fundamental Guide to N-Benzylideneaniline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. (n.d.).

- Application Notes and Protocols: N-benzyl Aniline Derivatives in Antibacterial Agent Preparation - Benchchem. (n.d.).

- Application Notes and Protocols: N-Benzylideneaniline Derivatives - Benchchem. (n.d.).

- The Role of 2,3-Dimethylaniline in Modern Pharmaceutical Synthesis. (n.d.).

- N-Benzylaniline (N-Phenylbenzylamine) | N-alkylated Derivative | MedChemExpress. (n.d.).

- CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents. (n.d.).

- Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed. (n.d.).

- Dark Classics in Chemical Neuroscience: NBOMes - PMC. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) [pubmed.ncbi.nlm.nih.gov]

- 3. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the Safe Handling and Storage of N-(2-Methoxybenzyl)-2,3-dimethylaniline

Introduction

Chemical and Physical Properties

A summary of the known properties of the closely related compound 2,3-dimethylaniline is provided below to inform handling procedures. It is prudent to assume N-(2-Methoxybenzyl)-2,3-dimethylaniline will have similar, if not more complex, characteristics.

| Property | Value (for 2,3-dimethylaniline) | Source |

| Appearance | Light orange to yellow liquid | [2] |

| Molecular Formula | C8H11N | [2] |

| Molecular Weight | 121.2 g/mol | [2] |

| Boiling Point | 221-222 °C | [2] |

| Melting Point | 2.5 °C | [2] |

| Density | 0.993 g/mL at 25 °C | [2] |

| Solubility | Slightly soluble in water. Soluble in organic solvents. | [1] |

| Flash Point | 96 °C (closed cup) | [1] |

| Autoignition Temperature | 545 °C | [1] |

Hazard Identification and Risk Assessment

Given the toxicological profile of related aromatic amines, N-(2-Methoxybenzyl)-2,3-dimethylaniline should be treated as a hazardous substance.

Potential Health Hazards:

-

Acute Toxicity: By analogy to 2,3-dimethylaniline and N,N-dimethylaniline, this compound is presumed to be toxic if swallowed, in contact with skin, or if inhaled.[1][3][4][7] Exposure can lead to symptoms such as headache, fatigue, dizziness, and methemoglobinemia (a condition reducing the blood's ability to carry oxygen), characterized by a blue color of the skin and lips.[8]

-

Carcinogenicity: Many aromatic amines are suspected of causing cancer.[3][4][5][9] N-(2-Methoxybenzyl)-2,3-dimethylaniline should be handled as a potential carcinogen.

-

Skin and Eye Irritation: Direct contact may cause serious eye irritation and skin irritation.[9]

-

Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood system, central nervous system, and kidneys.[8]

Environmental Hazards:

-

This compound is expected to be toxic to aquatic life with long-lasting effects.[3][4][7] It must not be allowed to enter drains or the environment.[3][7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure.

| PPE Item | Specifications | Rationale |

| Gloves | Impervious gloves (e.g., nitrile). Change gloves frequently and immediately if contaminated. | Aromatic amines can be readily absorbed through the skin.[6] |

| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and aerosols.[10] |

| Lab Coat | A lab coat that closes at the front and has long sleeves. | Prevents skin contact with contaminated surfaces.[11] |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling the compound outside of a certified chemical fume hood.[12] | Prevents inhalation of harmful vapors or aerosols.[10] |

| Footwear | Closed-toe shoes. | Protects feet from spills.[11] |

DOT Script for PPE Workflow

Caption: Personal Protective Equipment (PPE) workflow for handling hazardous chemicals.

Safe Handling Protocols

1. Engineering Controls:

-

All work with N-(2-Methoxybenzyl)-2,3-dimethylaniline, including weighing and dilutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11][13]

-

Ensure the fume hood has adequate airflow before beginning work.

2. General Handling Practices:

-

Do not work alone when handling this compound.

-

Avoid direct contact with skin, eyes, and clothing.

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9]

-

Keep containers tightly closed when not in use.[9]

-

Use a tray or secondary containment when transporting the chemical to prevent the spread of spills.[11]

3. Weighing and Transferring:

-

Perform all weighing and transfers within a chemical fume hood.

-

Use a spatula or other appropriate tool for transferring solids to avoid generating dust.

-

For liquids, pour slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.[11]

Storage Procedures

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

1. Storage Conditions:

-

Store in a cool, dry, and well-ventilated area.[12]

-

Protect from direct sunlight and heat sources.[4]

-

Store locked up or in an area accessible only to authorized personnel.[3][9]

2. Incompatible Materials:

-

Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][12] Aromatic amines can react violently with these substances.

DOT Script for Storage Logic

Caption: Logical relationships for the safe storage of N-(2-Methoxybenzyl)-2,3-dimethylaniline.

Emergency Procedures

1. Spills:

-

Evacuate the area immediately.

-

Wear appropriate PPE, including respiratory protection, before re-entering the spill area.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like sawdust.

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

2. First Aid:

-

In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7]

-

In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

In case of inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7]

Waste Disposal

-

Dispose of N-(2-Methoxybenzyl)-2,3-dimethylaniline and any contaminated materials as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[12]

-

Do not dispose of down the drain or in regular trash.

Conclusion

The safe handling and storage of N-(2-Methoxybenzyl)-2,3-dimethylaniline are paramount to protecting the health and safety of laboratory personnel and the environment. By adhering to the protocols outlined in these application notes, researchers can mitigate the risks associated with this potentially hazardous compound. A thorough understanding of the potential hazards, consistent use of appropriate PPE, and strict adherence to established procedures are the cornerstones of a robust safety culture in any research setting.

References

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. Available at: [Link]

-

What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at: [Link]

-

Safety Data Sheet. Available at: [Link]

-

Prevalence of use and acute toxicity associated with the use of NBOMe drugs - PubMed. Available at: [Link]

-

Safety data sheet - CPAChem. Available at: [Link]

-

Safety Data Sheet: N,N-dimethylaniline - Carl ROTH. Available at: [Link]

-

N,N-Dimethylanilin... - SAFETY DATA SHEET. Available at: [Link]

-

Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at: [Link]

-

25I-NBOMe - Wikipedia. Available at: [Link]

-

NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. Available at: [Link]

-

Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses | PDF - Slideshare. Available at: [Link]

-

Hazardous Substance Fact Sheet - NJ.gov. Available at: [Link]

-

N,N-DIMETHYLANILINE | Occupational Safety and Health Administration. Available at: [Link]

Sources

- 1. 2,3-Dimethylaniline for synthesis 87-59-2 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cpachem.com [cpachem.com]

- 8. nj.gov [nj.gov]

- 9. kishida.co.jp [kishida.co.jp]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. pentachemicals.eu [pentachemicals.eu]

Troubleshooting & Optimization

Technical Support Center: N-(2-Methoxybenzyl)-2,3-dimethylaniline Synthesis

Welcome to the technical support guide for the synthesis of N-(2-Methoxybenzyl)-2,3-dimethylaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to help you optimize your reaction outcomes.